Methyl 3-hydroxycyclobutanecarboxylate
Overview
Description
Methyl 3-hydroxycyclobutanecarboxylate is a chemical compound with the molecular formula C6H10O3. It is a colorless to pale yellow liquid with low water solubility but is soluble in organic solvents such as ether and alcohols . This compound features a unique ring structure containing both a hydroxyl group and a methyl ester group . It is commonly used as an intermediate in organic synthesis, contributing to the production of various organic compounds, including pesticides, pharmaceuticals, and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxycyclobutanecarboxylate can be synthesized by reacting cyclobutane dione with methanol . The reaction typically involves other reagents and catalysts and is conducted under strict laboratory conditions to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve optimized reaction conditions, advanced catalysts, and continuous production techniques to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-hydroxycyclobutanecarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, often using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products:
Oxidation: The major product is 3-oxocyclobutanecarboxylate.
Reduction: The major product is 3-hydroxycyclobutanemethanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted cyclobutanecarboxylates.
Scientific Research Applications
Methyl 3-hydroxycyclobutanecarboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-hydroxycyclobutanecarboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity . Specific pathways and targets depend on the context of its use, such as in drug development or biochemical research .
Comparison with Similar Compounds
- Methyl 3-aminocyclobutanecarboxylate hydrochloride
- Methyl 3-bromocyclobutanecarboxylate
- Methyl 3-hydroxycyclobutanecarboxylate (cis and trans isomers)
Comparison: this compound is unique due to its specific ring structure and functional groups, which confer distinct reactivity and applications.
Properties
IUPAC Name |
methyl 3-hydroxycyclobutane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-9-6(8)4-2-5(7)3-4/h4-5,7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKHAEUVLSBWSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220213 | |
Record name | Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801220213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4934-99-0, 63485-51-8 | |
Record name | Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4934-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarboxylic acid, 3-hydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801220213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl trans-3-hydroxycyclobutanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | methyl 3-hydroxycyclobutane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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